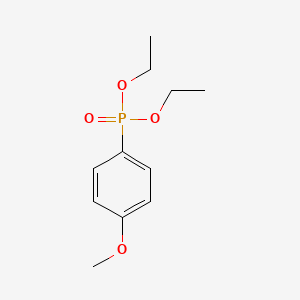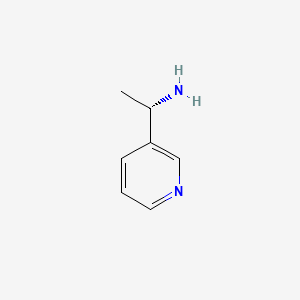
(S)-1-(Pyridin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-1-(Pyridin-3-yl)ethanamine” is a chemical compound with the CAS Number 27854-93-9 . It has a molecular weight of 122.17 . The IUPAC name for this compound is (1S)-1-(3-pyridinyl)ethanamine .
Molecular Structure Analysis
The InChI code for “(S)-1-(Pyridin-3-yl)ethanamine” is 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(S)-1-(Pyridin-3-yl)ethanamine” is a solid at room temperature . The compound should be stored in a refrigerator .
科学的研究の応用
DNA Interaction and Cytotoxicity Studies
(S)-1-(Pyridin-3-yl)ethanamine has been studied for its interaction with DNA and its potential applications in cytotoxicity. Research has shown that copper(II) complexes with tridentate ligands, including (S)-1-(Pyridin-3-yl)ethanamine derivatives, exhibit a high affinity for binding with DNA, indicating their potential use in DNA-targeted therapies. These complexes have been found to cause minor structural changes in calf thymus DNA, suggesting groove and/or surface binding. Moreover, these complexes possess nuclease activity, demonstrating their ability to cleave supercoiled DNA, particularly in the presence of reducing agents. Their potential as anticancer agents has also been explored, with in vitro studies revealing moderate cytotoxicity against various cancer cell lines (Kumar et al., 2012).
Corrosion Inhibition
Another interesting application of (S)-1-(Pyridin-3-yl)ethanamine derivatives is in the field of corrosion inhibition. Cadmium(II) Schiff base complexes, incorporating (S)-1-(Pyridin-3-yl)ethanamine derivatives, have been synthesized and tested for their corrosion inhibition properties on mild steel. These studies revealed that certain azide complexes, particularly polymeric complexes, demonstrate significant corrosion inhibition capabilities. This bridges the gap between coordination chemistry and materials/corrosion engineering, indicating the potential of these complexes in protecting industrial materials (Das et al., 2017).
Catalysis and Material Science
(S)-1-(Pyridin-3-yl)ethanamine and its derivatives have also been involved in catalytic processes and material science applications. Palladium(II) complexes using these ligands have shown promise as catalysts for the methoxycarbonylation of olefins, a process important in the synthesis of various industrial chemicals. The structure and nature of the ligands influence the catalytic behavior, demonstrating the versatility of these compounds in fine-tuning catalytic processes (Zulu et al., 2020).
Biological Activities and DNA Binding
Research into the biological activities of (S)-1-(Pyridin-3-yl)ethanamine derivatives has shown that certain copper(II) complexes exhibit significant DNA binding and cleavage activities. These studies suggest the potential of these complexes in the development of new therapeutic agents, with their DNA cleavage activities operating through an oxidative free-radical mechanism. Additionally, in vitro anticancer activities against specific cancer cell lines have been demonstrated, further highlighting the biomedical potential of these complexes (Mustafa et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .
特性
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQNBXPYJGNEA-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyridin-3-yl)ethanamine | |
CAS RN |
27854-93-9 |
Source


|
| Record name | (1S)-1-(pyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

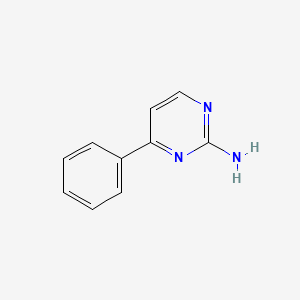
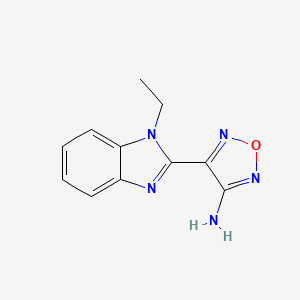
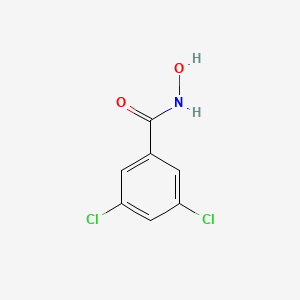
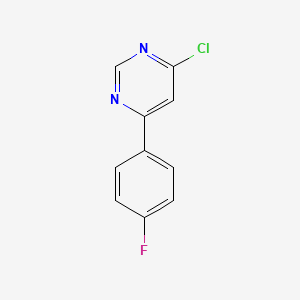
![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)
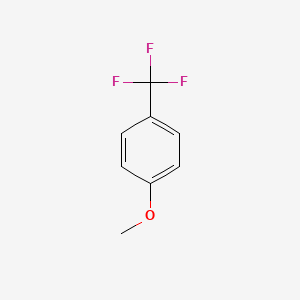
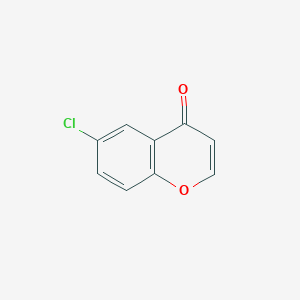
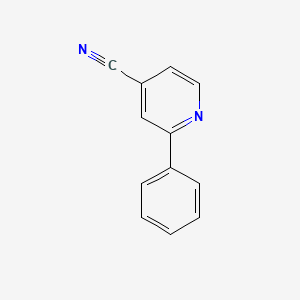
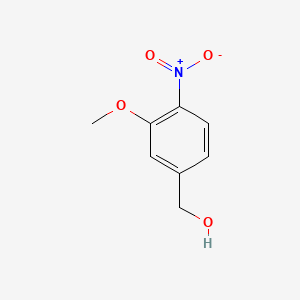
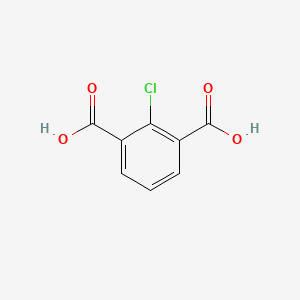
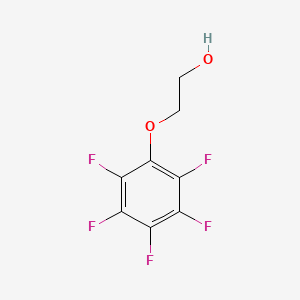
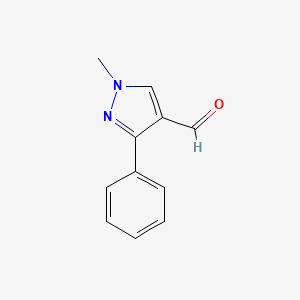
![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)
